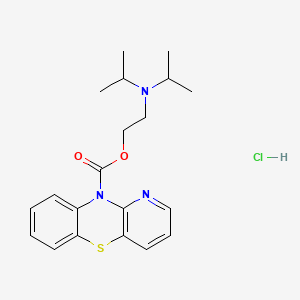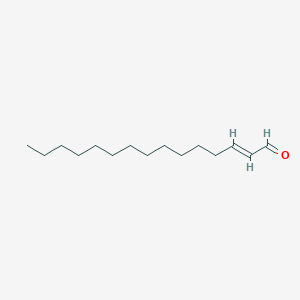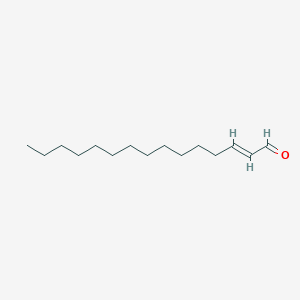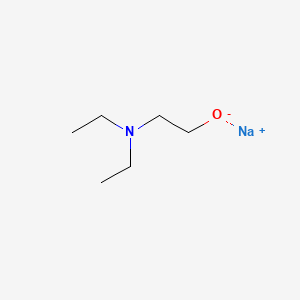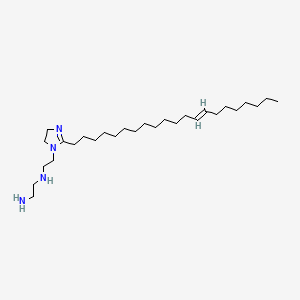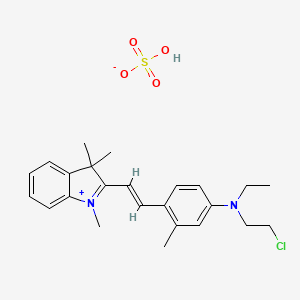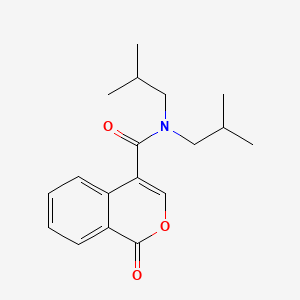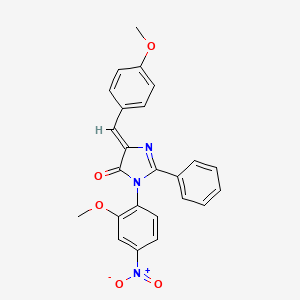
4(3H)-Pyrimidinone, 3-(3-trifluorophenyl)-2,6-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Pyrimidinone, 3-(3-trifluorophenyl)-2,6-diphenyl- is a heterocyclic organic compound that features a pyrimidinone core substituted with trifluorophenyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 3-(3-trifluorophenyl)-2,6-diphenyl- typically involves multi-step reactions. One common method is the cyclocondensation of appropriate precursors. For instance, the reaction of dialkyl (3,3,3-trifluoro-2-oxopropyl)phosphonates with aryl aldehydes and urea under Biginelli conditions can yield the desired pyrimidinone derivatives . The reaction is usually carried out in acetonitrile at room temperature with a catalytic amount of trimethylchlorosilane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Pyrimidinone, 3-(3-trifluorophenyl)-2,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrimidinones, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
4(3H)-Pyrimidinone, 3-(3-trifluorophenyl)-2,6-diphenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4(3H)-Pyrimidinone, 3-(3-trifluorophenyl)-2,6-diphenyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluorophenyl group enhances its binding affinity and specificity due to its electron-withdrawing properties, which can stabilize the interaction with the target protein .
Comparison with Similar Compounds
Similar Compounds
4(3H)-Pyrimidinone, 2,6-diphenyl-: Lacks the trifluorophenyl group, resulting in different chemical properties and biological activities.
4(3H)-Pyrimidinone, 3-(4-trifluorophenyl)-2,6-diphenyl-: Similar structure but with the trifluorophenyl group in a different position, affecting its reactivity and interactions.
Uniqueness
The presence of the trifluorophenyl group in 4(3H)-Pyrimidinone, 3-(3-trifluorophenyl)-2,6-diphenyl- imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .
Properties
CAS No. |
89069-77-2 |
|---|---|
Molecular Formula |
C22H15FN2O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-2,6-diphenylpyrimidin-4-one |
InChI |
InChI=1S/C22H15FN2O/c23-18-12-7-13-19(14-18)25-21(26)15-20(16-8-3-1-4-9-16)24-22(25)17-10-5-2-6-11-17/h1-15H |
InChI Key |
QEWRJTQBCMOIEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


